molecular formula C15H20BrN5O4 B13901846 tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate

Cat. No.: B13901846
M. Wt: 414.25 g/mol
InChI Key: XNTLZPCSTKRPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[2,1-f][1,2,4]triazine core substituted with a bromine atom at position 7 and two tert-butoxycarbonyl (Boc) groups on the nitrogen. The Boc groups serve as protective moieties, enhancing stability during synthetic processes. Its molecular formula is C₁₆H₂₁BrN₄O₄, with a molecular weight of ~413.27 g/mol (calculated). This structure is typically utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or nucleotide analogs due to its halogenated heterocyclic framework .

Properties

Molecular Formula

C15H20BrN5O4

Molecular Weight

414.25 g/mol

IUPAC Name

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C15H20BrN5O4/c1-14(2,3)24-12(22)20(13(23)25-15(4,5)6)10-11-17-7-9(16)21(11)19-8-18-10/h7-8H,1-6H3

InChI Key

XNTLZPCSTKRPTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=NN2C1=NC=C2Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[2,1-f]triazin Core

While direct literature on the exact imidazo derivative is limited, closely related synthetic strategies for the pyrrolo[2,1-f]triazin analog provide a valuable template:

  • Formation of an Aminopyrrole Intermediate

    • React tert-butyl carbazate with 2,5-dimethoxytetrahydrofuran in the presence of acid (e.g., 2N hydrochloric acid) at 80 °C for about 10 hours.
    • This yields 1-Boc-1-aminopyrrole as an intermediate.
    • Reaction progress is monitored by thin-layer chromatography (TLC) using a polyethylene/ethyl acrylate solvent system (3:1 ratio).
    • Workup involves neutralization with saturated sodium bicarbonate, filtration, and crystallization to isolate the intermediate.
  • Conversion to Amino Carbonitrile Intermediate

    • The aminopyrrole intermediate is reacted with methanesulfonyl isocyanate to form 1-Boc-1-amino-(9ci)-1H-pyrrole-2-carbonitrile.
    • This step introduces the nitrile functionality necessary for subsequent ring closure.
  • Deamination Under Acidic Conditions

    • Treatment of the amino carbonitrile intermediate with acid (hydrogen chloride gas, trifluoroacetic acid, or hydrochloric acid) to yield 1-amino-(9ci)-1H-pyrrole-2-carbonitrile hydrochloride.
  • Ring Closure to Form the Triazine Ring

    • The amino carbonitrile hydrochloride intermediate reacts with formamidine acetate under inert atmosphere (nitrogen, argon, or helium) in solvents such as absolute methanol, ethanol, 1,4-dioxane, or N,N-dimethylformamide.
    • Potassium carbonate is added as a base, and the reaction is heated to 78 °C for approximately 15 hours to facilitate cyclization forming 4-aminopyrrolo[2,1-f]triazin.

Bromination at the 7-Position

  • The 4-aminopyrrolo[2,1-f]triazin intermediate is then subjected to bromination using a suitable brominating reagent.
  • This step selectively introduces a bromine atom at the 7-position of the heterocycle.
  • The bromination conditions are optimized to avoid overbromination or degradation of the molecule.

Installation of tert-Butoxycarbonyl (Boc) Protecting Groups

  • The nitrogen atoms of the carbamate moiety are protected by tert-butoxycarbonyl groups to enhance stability and solubility.
  • Boc protection is typically achieved by reacting the amine intermediates with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • This protection step is crucial for isolating the final compound in a pure, stable form suitable for further applications.

Summary of Reaction Steps

Step Reactants / Intermediates Reaction Conditions Product / Intermediate
1 tert-butyl carbazate + 2,5-dimethoxytetrahydrofuran + HCl 80 °C, 10 h, acidic medium 1-Boc-1-aminopyrrole
2 Intermediate I + methanesulfonyl isocyanate Controlled temperature, inert atmosphere 1-Boc-1-amino-(9ci)-1H-pyrrole-2-carbonitrile
3 Intermediate II + acid (HCl, TFA) Acidic conditions 1-amino-(9ci)-1H-pyrrole-2-carbonitrile hydrochloride
4 Intermediate III + formamidine acetate + K2CO3 78 °C, 15 h, inert atmosphere, solvents (MeOH, EtOH, DMF) 4-aminopyrrolo[2,1-f]triazin
5 Intermediate IV + brominating reagent Optimized bromination conditions 7-bromopyrrolo[2,1-f]triazin-4-amine
6 Amino intermediate + Boc2O Mild base, room temperature tert-butyl N-(7-bromoimidazo[2,1-f]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate

Research Findings and Yields

  • The described synthetic route is characterized by relatively mild reaction conditions, inexpensive and readily available starting materials, and few reaction steps, which facilitate scalability and industrial applicability.
  • The overall yield of the key intermediates and final product is reported to be high, with minimal by-products, attributed to careful control of reaction parameters and purification steps.
  • TLC monitoring and crystallization techniques ensure high purity of intermediates and final compounds.
  • The use of inert atmospheres during ring closure and bromination steps prevents oxidation and side reactions, improving reproducibility.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The primary analogs differ in:

  • Heterocyclic core : Imidazo[2,1-f][1,2,4]triazine (target) vs. imidazo[4,5-c]pyridine ( compound).
  • Halogen substituent : Bromine (target) vs. chlorine ( compound).
  • Molecular weight : ~413.27 g/mol (target) vs. 368.82 g/mol (chloro analog).
Table 1: Comparative Properties
Property Target Compound tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate
CAS Number Not provided 1523571-14-3
Molecular Formula C₁₆H₂₁BrN₄O₄ C₁₆H₂₁ClN₄O₄
Molecular Weight (g/mol) ~413.27 368.82
Heterocyclic Core Imidazo[2,1-f][1,2,4]triazin-4-yl Imidazo[4,5-c]pyridin-4-yl
Halogen Substituent Bromine (position 7) Chlorine (position 7)
Purity Not specified ≥97%

Electronic and Reactivity Profiles

  • Halogen Effects : Bromine’s larger atomic radius and higher polarizability compared to chlorine enhance its electron-withdrawing effect and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromo-substituted compounds are often preferred in medicinal chemistry for their improved pharmacokinetic properties .
  • Heterocyclic Core Differences : The imidazo[2,1-f][1,2,4]triazine core introduces a triazine ring, which increases electron-deficient character compared to the pyridine-based analog. This affects binding affinity in target proteins and solubility in organic solvents .

Research Findings and Implications

  • Pharmaceutical Intermediates : The chloro analog (CAS 1523571-14-3) is documented as a high-purity intermediate (≥97%), suggesting rigorous quality control. The bromo variant’s synthesis likely follows similar protocols but may require adjustments for halogen-specific reactivity .
  • Stability and Handling: Boc-protected compounds generally exhibit enhanced air and moisture stability.

Biological Activity

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate (CAS: 2328091-02-5) is a compound that has drawn attention for its potential biological activity, particularly in the context of kinase inhibition and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Property Value
Molecular FormulaC10H12BrN5O2
Molecular Weight314.14 g/mol
Purity97%
IUPAC Nametert-butyl (7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)carbamate
SMILESO=C(OC(C)(C)C)NC1=NC=NN2C1=NC=C2Br

The compound is believed to act primarily as a kinase inhibitor , targeting specific pathways involved in cancer progression. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to changes in protein function and activity. Dysregulation of kinase activity is often implicated in cancer and other diseases.

Inhibition Studies

Research indicates that this compound exhibits significant inhibition against various kinases:

  • mTOR Kinase : The compound has shown promise in inhibiting mTOR signaling pathways, which are critical for cell growth and proliferation. In biochemical assays, it demonstrated IC50 values in the low micromolar range for mTOR enzymatic activity .
  • EGFR : In studies involving epidermal growth factor receptor (EGFR), it was noted that the compound may bind effectively to the ATP binding pocket of the active form of EGFR, exhibiting selectivity towards mutant forms found in non-small cell lung cancer (NSCLC) .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and proliferation rates. Specific IC50 values were recorded for different cell lines .
  • Animal Models : Preclinical trials involving animal models have shown that administration of the compound leads to significant tumor reduction in xenograft models of breast cancer .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer strains .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Initial toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Basic: What are the critical steps for synthesizing tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate?

Methodological Answer:
The synthesis involves:

  • Protecting Group Strategy : Sequential use of tert-butoxycarbonyl (Boc) groups to shield reactive amines. For example, Boc protection is often performed under anhydrous conditions using Boc anhydride and a base like DMAP (4-dimethylaminopyridine) .
  • Bromination : Introducing bromine at the 7-position of the imidazotriazine core. This may require electrophilic bromination agents (e.g., NBS or Br₂) in a controlled environment to avoid over-halogenation.
  • Deprotection and Recrystallization : Final deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by purification via recrystallization (e.g., DCM/hexane mixtures) to isolate the product .

Advanced: How can steric hindrance from tert-butyl groups impact coupling reactions, and how can this be mitigated?

Methodological Answer:

  • Steric Challenges : Bulky tert-butyl groups may hinder nucleophilic attack or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
  • Mitigation Strategies :
    • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactant solubility .
    • Catalyst Selection : Employ highly active catalysts, such as Pd(PPh₃)₄ or XPhos Pd G3, to accelerate sluggish reactions .
    • Temperature Control : Elevated temperatures (e.g., 80–100°C) can overcome kinetic barriers, but prolonged heating risks decomposition .
  • Monitoring : Track reaction progress via LC-MS or TLC to adjust conditions dynamically .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm for quaternary carbons) and imidazotriazine aromatic signals .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the heteroaromatic core.
  • Mass Spectrometry (HRMS) : Verify molecular weight and bromine isotope patterns (e.g., M⁺ and M+2 peaks in a 1:1 ratio) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis is ideal, though challenging due to the compound’s complexity .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?

Methodological Answer:

  • Factor Selection : Key variables include temperature, reagent stoichiometry, and solvent polarity. For bromination, factors like Br₂ equivalents and reaction time are critical.
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions .
  • Case Study : In flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation), DoE can reduce side reactions by precise control of residence time and mixing efficiency .
  • Validation : Confirm optimized conditions with triplicate runs and statistical analysis (e.g., ANOVA) .

Advanced: How to address contradictory data in reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer:

  • Root-Cause Analysis :
    • Byproduct Identification : Use LC-MS/MS or preparative TLC to isolate and characterize impurities .
    • Mechanistic Insight : For example, tert-butyl group hydrolysis under acidic conditions may generate tert-butanol, requiring pH monitoring during deprotection .
  • Process Adjustments :
    • Inert Atmosphere : Prevent oxidative byproducts using N₂/Ar sparging.
    • Catalyst Purity : Trace metal contaminants in palladium catalysts can promote side reactions; pre-treatment with chelating agents (e.g., EDTA) may help .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition .
    • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of carbamate groups.
  • Stability Monitoring : Periodic NMR or HPLC analysis to detect degradation (e.g., tert-butyl group cleavage or bromine loss) .

Advanced: How to execute selective deprotection without affecting sensitive functional groups?

Methodological Answer:

  • Acid Sensitivity : Use mild acids (e.g., HCl in dioxane) for Boc removal if the imidazotriazine core is acid-labile. Avoid TFA if competing ester or amide groups are present .
  • Alternative Deprotection : Enzymatic cleavage (e.g., lipases) or photolabile protecting groups for orthogonal deprotection strategies.
  • Real-Time Monitoring : In situ IR spectroscopy to track deprotection progress without over-exposure to harsh conditions .

Advanced: What strategies improve regioselectivity in bromination of the imidazotriazine core?

Methodological Answer:

  • Directing Groups : Introduce temporary directing groups (e.g., sulfonamides) to steer bromine to the 7-position.
  • Electrophilic Bromination : Use Br₂ in acetic acid with FeBr₃ as a catalyst for controlled substitution .
  • Computational Modeling : DFT calculations to predict reactivity and regioselectivity trends in the heterocyclic framework.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.